molecular formula C10H7FN2OS B1487937 6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1480536-36-4

6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1487937
CAS No.: 1480536-36-4
M. Wt: 222.24 g/mol
InChI Key: GNASUWGMVPIVMM-UHFFFAOYSA-N
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Description

6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the 2-thioxo-dihydropyrimidin-4(1H)-one core, often referred to as 2-thiouracil derivatives, are frequently investigated for their diverse biological activities. A primary area of research for this chemotype is as potential anticancer agents . Structurally similar derivatives have demonstrated promising activity as Epidermal Growth Factor Receptor (EGFR) inhibitors . The EGFR pathway is a critical target in oncology, and small-molecule inhibitors can effectively block this signaling to suppress tumor growth . In silico studies on analogous molecules show they can exhibit high binding affinity to the EGFR protein, suggesting a potential mechanism of action for this compound in cancer research . Furthermore, this structural class is explored for its effects on the central nervous system. Research on closely related 2-thioxo-dihydropyrimidinone compounds has revealed anticonvulsant properties in established preclinical models, such as those involving maximal electroshock (MES) and pentylenetetrazole (scPTZ)-induced seizures . The thioamide fragment within the molecule is considered a key pharmacophore responsible for this biological activity . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, referring to its Safety Data Sheet for proper handling and storage information. It is recommended to be stored in a cool, dark, and dry environment.

Properties

IUPAC Name

6-(2-fluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2OS/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNASUWGMVPIVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)NC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The preparation of 6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically starts from thiourea and β-ketoesters or phenacyl bromides, utilizing condensation and alkylation reactions to build the thioxopyrimidine core and introduce the 2-fluorophenyl substituent.

Synthesis via Alkylation of 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

One common method involves the alkylation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with phenacyl bromides under various conditions:

  • Procedure :

    • Dissolve 2-thiouracil (or 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) in anhydrous methanol.
    • Add sodium methoxide as a base.
    • Introduce the corresponding phenacyl bromide (bearing the 2-fluorophenyl group).
    • Stir the mixture for 1 hour.
    • Add water to precipitate the product.
    • Filter, dry, and recrystallize from acetone and DMF mixture.
  • Reaction Conditions :

    • Solvent: Methanol
    • Base: Sodium methoxide
    • Temperature: Room temperature (ambient)
    • Reaction time: 1 hour
  • Yields and Purity :

    • Yields reported around 82%
    • Melting points typically in the range of 182–184 °C for similar derivatives
    • Products are isolated as S-alkylated derivatives.
  • Notes :

    • Alkylation in DMF/K2CO3 leads to mixtures of products, including cyclized thiazolo[3,2-a]pyrimidinones.
    • Treatment of the mixture with concentrated sulfuric acid induces cyclization to thiazolo derivatives with high yields.

Biginelli-Type Condensation for Substituted Pyrimidines

Another approach involves the Biginelli reaction, a three-component condensation of:

  • An aldehyde (2-fluorobenzaldehyde),
  • Thiourea,
  • β-ketoesters or acetoacetic acid derivatives.

  • Procedure :

    • Mix 2-fluorobenzaldehyde, thiourea, and ethyl acetoacetate in ethanol or methanol.
    • Heat under reflux for several hours.
    • Cool the reaction mixture and isolate the product by filtration.
    • Purify by recrystallization.
  • Yields :

    • Moderate to good yields (~66–70%)
    • Melting points around 169–171 °C for ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates.
  • Advantages :

    • One-pot synthesis.
    • Convenient for introducing various substituents on the pyrimidine ring.

Cyclization and Sulfur Substitution Reactions

  • The initial condensation product can undergo further functionalization:

    • Reaction with alkylating agents like dimethyl sulfate in ethanol to form methylthio derivatives.
    • Subsequent cyclization steps under acidic conditions (e.g., sulfuric acid) can yield fused thiazolo-pyrimidine systems.
  • Reaction Conditions :

    • Reflux in ethanol for alkylation.
    • Stirring in concentrated sulfuric acid at room temperature for 24 hours for cyclization.
  • Yields :

    • Alkylation yields up to 70%.
    • Cyclization yields are high, often exceeding 80%.

Summary Table of Key Preparation Methods

Method Starting Materials Conditions Product Type Yield (%) Notes
Alkylation with phenacyl bromide 6-methyl-2-thioxo-pyrimidin-4-one + phenacyl bromide Methanol, NaOMe, RT, 1 hr S-alkylated 6-methyl-2-thioxopyrimidine ~82 Mixture possible in DMF/K2CO3; cyclization with H2SO4
Biginelli condensation 2-fluorobenzaldehyde + thiourea + β-ketoester Ethanol/methanol, reflux 4-(2-fluorophenyl)-6-methyl-2-thioxo tetrahydropyrimidine 66–70 One-pot synthesis; moderate yields
Alkylation with dimethyl sulfate Alkyl 6-methyl-4-phenyl-2-thioxo tetrahydropyrimidine Reflux in ethanol, 1 hr Methylthio derivatives ~70 Followed by basification and crystallization
Cyclization Alkylation mixture Concentrated H2SO4, RT, 24 hr Thiazolo[3,2-a]pyrimidinones >80 High yield cyclization products

Research Findings and Analytical Data

  • Spectroscopic Characterization :

    • ^1H NMR spectra show characteristic signals for NH and aromatic protons.
    • ^13C NMR confirms the presence of fluorophenyl and thioxopyrimidine carbons.
    • IR spectra show bands corresponding to C=O and C=S groups.
    • Mass spectrometry confirms molecular weights consistent with the target compounds.
    • X-ray crystallography has been used to confirm the structure of cyclized derivatives.
  • Reaction Optimization :

    • Use of sodium methoxide in methanol favors selective S-alkylation.
    • DMF/K2CO3 conditions lead to mixtures, requiring acid treatment for cyclization.
    • Reaction times and temperatures critically affect the product distribution and yield.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds structurally related to 6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit a range of biological activities:

  • Antiviral Properties: Similar compounds have been studied for their ability to inhibit HIV-1 reverse transcriptase, suggesting potential applications in antiviral therapies.
  • Anticonvulsant Activity: The thioxo-pyrimidine core is known for anticonvulsant properties, making this compound a candidate for neurological disorder treatments.
  • Antimicrobial Effects: Studies have shown that derivatives of thioxopyrimidines can exhibit antibacterial activity, indicating potential use in combating bacterial infections .

Potential Therapeutic Applications

Given its diverse biological activities, this compound has several promising applications in medicinal chemistry:

  • Development of Antiviral Agents: Its ability to inhibit viral replication positions it as a candidate for new antiviral drugs targeting HIV and potentially other viral infections.
  • Neurological Treatments: Due to its anticonvulsant properties, it may be developed into treatments for epilepsy and other neurological disorders.
  • Antimicrobial Development: Its antibacterial activity could lead to new antibiotics or treatments for resistant bacterial strains.

Mechanism of Action

The mechanism by which 6-(2-Fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biological processes. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds and their key differences:

Compound Name Substituent (Position 6) Key Structural Features Molecular Weight (g/mol) Biological Relevance Reference
6-(2-Fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 2-Fluorophenyl Ortho-fluoro, thioxo group 238.69 (calculated) Potential enzyme inhibition, antimicrobial
6-(2-Thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 2-Thienyl Sulfur-containing heterocycle 210.28 Enhanced π-π stacking, solubility
6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 4-Chlorophenyl Para-chloro substituent 238.69 Increased steric bulk, altered binding
6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 3-Chlorophenyl Meta-chloro substituent 238.69 Steric hindrance, electronic effects
6-(2-Ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 2-Ethoxyphenyl Electron-donating ethoxy group 252.28 (calculated) Improved solubility, reduced activity
6-(2-Chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 2-Chloro-6-fluorophenyl Di-halogenated (Cl, F) 256.68 Enhanced lipophilicity, dual electronic effects

Key Findings:

Electronic Effects: The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, which may enhance binding to electron-rich enzyme active sites compared to electron-donating groups like ethoxy .

Steric Considerations: Ortho-substituted derivatives (e.g., 2-fluoro, 2-chloro) exhibit restricted rotation, which may stabilize specific conformations critical for biological activity .

Biological Activity :

  • Thiophene/furan analogs (e.g., 2-thienyl, 2-furyl) demonstrate varied π-π stacking and hydrogen-bonding capabilities, influencing antimicrobial potency .
  • Di-halogenated derivatives (e.g., 2-chloro-6-fluorophenyl) show enhanced lipophilicity, which could improve membrane permeability but may also increase toxicity .

Morpholino-containing derivatives (e.g., compounds in ) exhibit enhanced bioavailability due to the morpholine ring’s solubility-enhancing properties, a feature absent in the target compound .

Biological Activity

6-(2-Fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a thioxo group and a fluorobenzyl substituent, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₉FN₂OS
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 1480536-36-4

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Antiviral Activity : The compound may inhibit HIV-1 reverse transcriptase, which is critical for viral replication. Studies have shown that derivatives in this class can significantly reduce viral loads in vitro .
  • Anticonvulsant Properties : Similar thioxo-pyrimidine derivatives have demonstrated anticonvulsant effects, suggesting potential applications in treating epilepsy .
  • Antifungal Activity : Preliminary studies indicate efficacy against fungi such as Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) reported .

Table 1: Summary of Biological Activities

Compound NameStructural FeaturesBiological ActivityReference
This compoundThioxo-pyrimidine coreAntiviral, Anticonvulsant
6-(4-fluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-oneSimilar thioxo-pyrimidine coreAnticonvulsant
6-(benzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-oneLacks fluorine substitutionAntiviral
6-(trifluoromethylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-oneContains trifluoromethyl groupPotentially enhanced antiviral

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Study on Antiviral Properties

A study conducted by researchers at the University of Rio Grande do Sul synthesized various dihydropyrimidinones and evaluated their antiviral properties against HIV. The most potent compounds exhibited IC50 values below 0.5 μM, indicating strong inhibition of viral replication .

Study on Antifungal Activity

Research published in the Journal of Medicinal Chemistry assessed the antifungal activity of thioxo-pyrimidine derivatives against Candida albicans. The study reported MIC values ranging from 32 μg/mL to 128 μg/mL for different derivatives, demonstrating significant antifungal potential .

Study on Anticonvulsant Activity

In a pharmacological evaluation, several derivatives were tested for anticonvulsant effects in animal models. The results indicated that compounds with similar structures to this compound significantly reduced seizure frequency compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation of substituted anilines with thiourea and β-keto esters under acidic conditions. For example, analogous derivatives (e.g., 6-phenyl or 6-chlorophenyl variants) are prepared by reacting 2-fluoroaniline with thiourea and ethyl acetoacetate in ethanol with catalytic sodium ethoxide. Reaction optimization involves adjusting solvent polarity (e.g., ethanol vs. acetic acid), temperature (reflux vs. room temperature), and stoichiometry to improve yield and purity. Post-synthesis, purification via silica-gel chromatography (e.g., 1–3% MeOH in CH₂Cl₂) is recommended .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

  • Methodology :

  • ¹H-NMR : Identify protons on the pyrimidine ring (e.g., singlet for NH at δ ~10–12 ppm) and the 2-fluorophenyl group (aromatic splitting patterns).
  • IR : Confirm the thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1650–1700 cm⁻¹.
  • MS : Molecular ion peak (M⁺) should align with the molecular weight (e.g., ~250–260 g/mol). Elemental analysis (C, H, N, S) validates purity .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodology :

  • Enzyme inhibition : Screen against targets like β-glucuronidase or DNA ligase IV using fluorometric/colorimetric assays (e.g., p-nitrophenyl-β-D-glucuronide hydrolysis for β-glucuronidase).
  • Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria or fungal strains.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodology :

  • Substituent variation : Synthesize analogs with halogen (Cl, Br), alkyl (methyl, propyl), or electron-withdrawing groups (NO₂) at the phenyl ring. Compare activities to identify pharmacophores.
  • Core modification : Replace the thioxo group with oxo or amino groups to evaluate target binding specificity.
  • Data analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity to targets like DNA ligase IV or β-glucuronidase .

Q. What experimental strategies can resolve contradictions in reported biological activities across similar dihydropyrimidinone derivatives?

  • Methodology :

  • Standardized assays : Replicate studies under identical conditions (e.g., enzyme concentration, pH, temperature).
  • Control comparisons : Include positive controls (e.g., SCR7 for DNA ligase IV inhibition) to benchmark activity.
  • Meta-analysis : Compare substituent effects across studies; e.g., 2-fluorophenyl may enhance target selectivity vs. 3-iodophenyl analogs due to steric/electronic differences .

Q. How can metabolic stability and pharmacokinetic (PK) properties of this compound be assessed in preclinical models?

  • Methodology :

  • In vitro metabolism : Incubate with liver microsomes (human/rodent) to identify oxidative desulfurization (via FMO/P450 enzymes) or glucuronidation.
  • PK profiling : Conduct single-dose studies in rodents (IV/oral) to measure bioavailability, half-life, and clearance. Use LC-MS/MS for quantification .

Q. What mechanistic studies are critical to elucidate its mode of action as a potential enzyme inhibitor?

  • Methodology :

  • Enzyme kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd).
  • Mutagenesis studies : Engineer enzyme mutants (e.g., DNA ligase IV catalytic domain) to identify critical binding residues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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